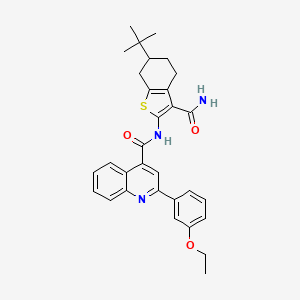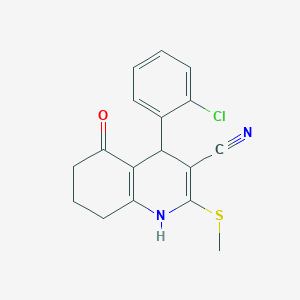![molecular formula C18H21N3O2S B11661575 N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)
N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a propoxyphenyl group, a pyridinylsulfanyl group, and a propanehydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
准备方法
The synthesis of N’-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 4-propoxybenzaldehyde with 2-(pyridin-2-ylsulfanyl)propanehydrazide under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
化学反应分析
N’-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
科学研究应用
N’-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: It has been studied for its potential as an antioxidant and enzyme inhibitor, particularly in the context of superoxide dismutase mimics.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
作用机制
The mechanism of action of N’-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide involves its interaction with molecular targets through various pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress. The molecular targets and pathways involved in these actions include metal-binding sites, redox-active centers, and enzyme inhibition sites .
相似化合物的比较
N’-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide can be compared with other similar compounds, such as:
N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide: This compound shares structural similarities but differs in the substituents on the phenyl and pyridinyl groups, leading to variations in chemical reactivity and biological activity.
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide: The presence of a methoxy group instead of a propoxy group results in different electronic and steric effects, influencing the compound’s properties and applications.
The uniqueness of N’-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
属性
分子式 |
C18H21N3O2S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-propoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C18H21N3O2S/c1-3-12-23-16-9-7-15(8-10-16)13-20-21-18(22)14(2)24-17-6-4-5-11-19-17/h4-11,13-14H,3,12H2,1-2H3,(H,21,22)/b20-13+ |
InChI 键 |
OCZBDDGDCUSZHS-DEDYPNTBSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)SC2=CC=CC=N2 |
规范 SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C(C)SC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661494.png)
![2,5-dimethyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11661499.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B11661505.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11661516.png)
![2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B11661519.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11661526.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661538.png)
![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661540.png)
![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11661549.png)


